molecular formula C13H7FN2O2 B1457941 2-Fluoro-4-(3-nitrophenyl)benzonitrile CAS No. 1393441-74-1

2-Fluoro-4-(3-nitrophenyl)benzonitrile

Cat. No. B1457941
M. Wt: 242.2 g/mol
InChI Key: NVTRRCMVIIVEIE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)benzonitrile is a chemical compound with the molecular formula C13H7FN2O2 . It has a molecular weight of 242.21 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(3-nitrophenyl)benzonitrile consists of a benzene ring with a fluoro group at the 2nd position and a nitrophenyl group at the 4th position, along with a nitrile group .


Physical And Chemical Properties Analysis

2-Fluoro-4-(3-nitrophenyl)benzonitrile has a molecular weight of 242.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

Compounds structurally related to 2-Fluoro-4-(3-nitrophenyl)benzonitrile serve as intermediates in the synthesis of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, highlights the role of fluoro-nitrophenyl derivatives in pharmaceutical synthesis (Qiu et al., 2009). Similarly, the development of a novel one-pot synthesis method for a radiolabeling precursor of [(18)F]FPEB, used in PET imaging for metabotropic glutamate subtype 5 receptors, exemplifies the utility of fluoro-nitrobenzonitriles in radiotracer preparation (Lim et al., 2014).

Material Science and Biosensors

Research has also extended into materials science, where derivatives of fluoro-nitrophenyl benzonitriles have been explored for their electronic and optical properties. For example, the development of a biosensor platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes for the electrochemical detection of interleukin-2 protein showcases the potential of such compounds in the fabrication of sensitive biosensing devices (Arya & Park, 2014).

Pharmaceuticals and Therapeutics

Although direct applications in drug development were not found for 2-Fluoro-4-(3-nitrophenyl)benzonitrile, research on related compounds suggests potential utility in designing novel therapeutics. The synthesis of MDV3100, an androgen receptor antagonist, from related fluoro-nitrobenzonitriles, hints at the importance of such structures in developing treatments for conditions like prostate cancer (Zhi-yu, 2012).

properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTRRCMVIIVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-nitrophenyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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